molecular formula C9H11ClN4O2 B1530474 1-(3-Chloro-5-nitropyridin-2-YL)piperazine CAS No. 1368438-85-0

1-(3-Chloro-5-nitropyridin-2-YL)piperazine

Cat. No. B1530474
M. Wt: 242.66 g/mol
InChI Key: HPFXUNSJCYQVBD-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-nitropyridin-2-YL)piperazine is a chemical compound with the molecular formula C9H11ClN4O2 and a molecular weight of 242.66 g/mol .


Synthesis Analysis

The synthesis of 1-(3-Chloro-5-nitropyridin-2-YL)piperazine derivatives has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloro-5-nitropyridin-2-YL)piperazine is characterized by a piperazine ring attached to a nitropyridine ring .


Chemical Reactions Analysis

In the context of biological applications, 1-(3-Chloro-5-nitropyridin-2-YL)piperazine derivatives have been synthesized and investigated for urease inhibition by in vitro inhibition assays .


Physical And Chemical Properties Analysis

As mentioned earlier, 1-(3-Chloro-5-nitropyridin-2-YL)piperazine has a molecular weight of 242.66 g/mol . Additional physical and chemical properties may be available from specialized chemical databases or suppliers.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

The synthesis of compounds similar to 1-(3-Chloro-5-nitropyridin-2-yl)piperazine often involves multi-step reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These compounds serve as pharmaceutical intermediates, indicating their role in the preparation of more complex molecules for therapeutic use. The process and yield of such syntheses can be influenced by various factors, including reaction conditions and the nature of substituents. For example, a study by Quan (2006) detailed the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with a similar structure, from 2,6-dichloro-nitrobenzene and piperazine, achieving a total yield of 48.2% Quan, 2006.

Potential Therapeutic Applications

Compounds structurally related to 1-(3-Chloro-5-nitropyridin-2-yl)piperazine have been investigated for their potential therapeutic applications. For instance, derivatives of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole, which share a nitro and heterocyclic motif with 1-(3-Chloro-5-nitropyridin-2-yl)piperazine, were studied for their activity against kinetoplastid diseases. This research led to the identification of a compound as a potential drug candidate for visceral leishmaniasis, demonstrating the potential of such structures in the development of new treatments for neglected tropical diseases Thompson et al., 2016.

Chemical Probes and Imaging Agents

Compounds with the piperazine motif, similar to 1-(3-Chloro-5-nitropyridin-2-yl)piperazine, have also been utilized in the design of chemical probes for biological studies. A notable example includes the development of a mitochondria-targeted reaction-based fluorescent probe for hydrogen sulfide, showcasing the utility of such compounds in biological imaging and the investigation of cellular processes Pak et al., 2016.

Future Directions

The future directions for research on 1-(3-Chloro-5-nitropyridin-2-YL)piperazine could involve further exploration of its biological activities, such as its potential inhibitory effects on various enzymes . Additionally, the development of new synthesis methods and the investigation of its physical and chemical properties could also be areas of future research .

properties

IUPAC Name

1-(3-chloro-5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFXUNSJCYQVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735864
Record name 1-(3-Chloro-5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-nitropyridin-2-YL)piperazine

CAS RN

1368438-85-0
Record name 1-(3-Chloro-5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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